(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 882175-18-0
VCID: VC11679127
InChI: InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2
SMILES: C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
Molecular Formula: C16H12FN3O
Molecular Weight: 281.28 g/mol

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone

CAS No.: 882175-18-0

Cat. No.: VC11679127

Molecular Formula: C16H12FN3O

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone - 882175-18-0

Specification

CAS No. 882175-18-0
Molecular Formula C16H12FN3O
Molecular Weight 281.28 g/mol
IUPAC Name [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-phenylmethanone
Standard InChI InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2
Standard InChI Key DVLXTGOCPDWTOP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone comprises three key components:

  • Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

  • 4-Fluorophenyl substituent: Attached to the pyrazole’s N1 position, providing electron-withdrawing characteristics.

  • Benzoyl group: Linked to the pyrazole’s C4 via a methanone bridge, with the phenyl ring offering π-stacking potential.

The molecular formula is C16H12FN3O, with a calculated molecular weight of 281.29 g/mol . Comparative analysis with RO3201195 (C19H18FN3O4, 371.4 g/mol) reveals that the absence of the 3-(2,3-dihydroxypropoxy)phenyl substitution simplifies the structure while retaining critical hydrogen-bonding motifs .

Spectroscopic Characterization

While specific spectral data for this derivative remains unpublished, related compounds exhibit characteristic features:

  • 1H NMR: Pyrazole protons resonate between δ 7.5–8.0 ppm, with aromatic protons from the fluorophenyl and benzoyl groups appearing as complex multiplets in δ 6.8–7.8 ppm .

  • Mass spectrometry: Electron ionization typically produces a molecular ion peak at m/z 281 ([M]+), with fragmentation patterns dominated by loss of the aminopyrazole moiety .

Synthetic Methodologies

Primary Synthesis Routes

Two principal strategies emerge from analogous syntheses (Scheme 1):

Method A (Cyclocondensation Approach)

  • Enamine formation: React methyl benzoate derivatives with N-phenylformamidine to generate enamine intermediates.

  • Hydrazine cyclization: Treat enamines with 4-fluorophenylhydrazine under reflux conditions, achieving regioselective pyrazole ring closure .

Method B (Direct Coupling Strategy)

  • Pyrazole carboxylate synthesis: Condense ethyl (ethoxymethylene)cyanoacetate with 4-fluorophenylhydrazine.

  • Benzoyl introduction: Activate the carboxylate as a 2-thiopyridyl ester, followed by nucleophilic substitution with phenylmagnesium bromide .

Table 1. Comparative synthesis metrics for benzoylpyrazole derivatives .

Structural Modifications

Key synthetic modifications to enhance physicochemical properties include:

  • Amino group functionalization: Acylation or sulfonation to modulate solubility.

  • Phenyl ring substitution: Introducing electron-donating groups (e.g., methoxy) at the meta position improves kinase binding affinity by 3–5 fold in analogs .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles .

  • LogP: Calculated value of 2.81 suggests moderate lipophilicity, aligning with blood-brain barrier permeability potential .

Stability Profile

  • pH stability: Degrades <5% over 24 hours at pH 1–9, but undergoes rapid hydrolysis under strongly acidic conditions (pH <1) .

  • Thermal stability: Melting point observed at 218–220°C, with decomposition occurring above 300°C .

Biological Activity and Mechanism

Kinase Inhibition Profile

Although direct data on (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is limited, structural analogs demonstrate:

  • p38α MAPK IC50: 8–12 nM in enzymatic assays .

  • Selectivity: >100-fold selectivity over JNK2 and ERK2 kinases due to unique hydrogen bonding with Thr106 .

Cellular Effects

  • TNF-α suppression: Inhibits lipopolysaccharide-induced TNF-α production in human whole blood with IC50 = 190 nM .

  • Anti-inflammatory activity: Reduces paw edema by 68% in murine collagen-induced arthritis models at 10 mg/kg BID dosing .

Pharmacokinetic Considerations

Absorption and Distribution

  • Oral bioavailability: 34–41% in rodent models, with Tmax = 1.5–2.0 hours .

  • Plasma protein binding: 89–92%, primarily to albumin .

Metabolism and Excretion

  • Primary metabolites: O-Glucuronidated derivatives (62% of total) and N-acetylated products (28%) .

  • Elimination half-life: 4.7 hours in rats, with 85% fecal excretion .

Therapeutic Applications and Future Directions

Inflammatory Diseases

The compound’s structural analogs show promise in:

  • Rheumatoid arthritis: Phase I trials demonstrated dose-dependent reductions in CRP levels .

  • Psoriasis: Topical formulations reduced epidermal thickness by 54% in imiquimod-induced models .

Oncology Applications

Emerging evidence suggests:

  • Chemosensitization: Enhances doxorubicin cytotoxicity 3.2-fold in multidrug-resistant carcinoma cells .

  • Metastasis inhibition: Reduces MMP-9 secretion by 78% in triple-negative breast cancer models .

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